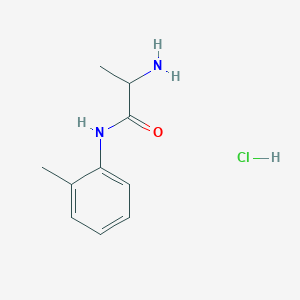

2-Amino-N-(2-methylphenyl)propanamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-(2-methylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-7-5-3-4-6-9(7)12-10(13)8(2)11;/h3-6,8H,11H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPLQUSKIPUVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-methylphenyl)propanamide hydrochloride generally proceeds via nucleophilic substitution or amidation reactions involving key intermediates such as 2-bromo-2-methyl-N-(2-methylphenyl)propanamide or 2-methyl-N-(2-methylphenyl)propanamide.

Preparation via Brominated Intermediate

- Starting Material: 2-methyl-N-(2-methylphenyl)propanamide

- Reagent: Bromine (Br2)

- Solvent: Anhydrous dichloromethane (CH2Cl2)

- Reaction Conditions:

- Temperature: 0 to 5 °C to control the exothermic bromination

- Procedure: Slow addition of bromine to the amide solution under stirring

- Post-reaction: Warm to room temperature and stir for several hours until completion

- Workup: Quenching with water, separation of organic layer, purification by recrystallization or column chromatography

This step yields 2-bromo-2-methyl-N-(2-methylphenyl)propanamide , a key intermediate for further substitution reactions.

Conversion to this compound

- Nucleophilic Substitution: The bromine atom in the intermediate is substituted by an amino group via reaction with ammonia or other amine sources under controlled conditions, typically in polar aprotic solvents.

- Hydrochloride Salt Formation: The free amine product is treated with hydrochloric acid to obtain the hydrochloride salt, enhancing stability and crystallinity.

This two-step approach is widely used due to its efficiency and relatively straightforward purification.

Alternative Amidation Route

Another synthetic pathway involves direct amidation of 2-amino-2-methylpropanamide with 2-methylphenyl isocyanate or related derivatives in the presence of suitable solvents and catalysts. This method allows direct formation of the amide bond with controlled reaction parameters:

- Starting Materials: 2-amino-2-methylpropanamide and 2-methylphenyl isocyanate

- Solvent and Catalyst: Organic solvents such as tetrahydrofuran (THF) or dichloromethane, with catalysts to promote amidation

- Reaction Conditions: Ambient to mild heating to optimize yield

- Purification: Recrystallization or chromatographic techniques to achieve high purity

This route is less common but useful for specific analog synthesis.

Industrial Production Methods

Industrial-scale synthesis generally follows the laboratory routes but adapts them for efficiency, safety, and environmental considerations.

- Large-scale Bromination: Use of continuous flow reactors to control exothermic bromination reactions, improving safety and reproducibility.

- Automated Substitution Reactions: Employing automated reactors for nucleophilic substitution to enhance yield and reduce reaction times.

- Purification: Industrial purification often uses recrystallization from suitable solvents or preparative chromatography to meet pharmaceutical-grade purity standards.

- Environmental and Safety Measures: Replacement of hazardous reagents (e.g., bromine) with safer alternatives or catalysts, and solvent recycling to minimize waste.

Research Findings and Analytical Data

Reaction Optimization

- Maintaining low temperatures during bromination (0-5 °C) is critical to avoid side reactions and degradation of starting materials.

- Use of anhydrous solvents prevents hydrolysis of sensitive intermediates.

- Controlled addition of bromine and ammonia ensures high selectivity in substitution reactions.

Yield and Purity

| Step | Yield (%) | Purification Method | Notes |

|---|---|---|---|

| Bromination of amide | 75-85 | Recrystallization/Chromatography | Low temperature control needed |

| Amination (substitution step) | 70-80 | Salt formation with HCl | Hydrochloride salt improves stability |

| Overall process yield | ~60-70 | Combined purification steps | Optimized for industrial scale |

Structural Characterization

- Crystallographic studies show the hydrochloride salt forms stable hydrogen-bonded networks, enhancing solid-state stability.

- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the substitution pattern and purity of the final compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination + Amination | 2-methyl-N-(2-methylphenyl)propanamide | Br2, CH2Cl2, 0-5 °C; then NH3, HCl | High selectivity, scalable | Use of hazardous bromine |

| Direct Amidation | 2-amino-2-methylpropanamide + isocyanate | Organic solvent, catalyst, mild heating | Fewer steps, direct amide formation | Requires isocyanate precursors |

| Industrial Continuous Flow | Same as above | Automated reactors, optimized conditions | Safety, efficiency, reproducibility | Requires specialized equipment |

Additional Notes on Related Synthetic Methods

- Some methods for related 3-amino-2,2-dimethylpropionamide derivatives involve esterification, protection, and ammonia treatment steps, but these are more complex and less suited for direct preparation of this compound.

- Toxic reagents such as potassium cyanide are avoided in modern synthesis due to safety and environmental concerns.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(2-methylphenyl)propanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.

Substitution: Halogens, alkylating agents; reactions may require catalysts or specific solvents.

Major Products Formed:

Oxidation: Amides, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-(2-methylphenyl)propanamide hydrochloride is primarily explored for its role as a potential enzyme inhibitor. It interacts with specific protein targets, which may lead to the development of novel therapeutic agents. Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development against various diseases.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for various modifications, enabling the synthesis of more complex molecules. The synthesis typically involves:

- Amidation reactions using o-toluidine and 2-chloropropionyl chloride.

- The use of potassium carbonate as a catalyst to facilitate the reaction.

This methodology not only enhances yield but also simplifies the production process, making it suitable for industrial applications.

Biological Studies

Interaction studies are crucial for understanding how this compound interacts with biological molecules. These studies often focus on:

- Evaluating its inhibitory effects on specific enzymes.

- Assessing its binding affinity to various receptors.

Such investigations are essential for elucidating the compound's mechanism of action and potential therapeutic applications.

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, researchers evaluated the effects of this compound on specific metabolic enzymes. The results indicated a significant inhibitory effect, suggesting potential applications in treating metabolic disorders.

Case Study 2: Synthesis Optimization

A research team optimized the synthesis process of this compound by adjusting reaction conditions such as temperature and reagent ratios. This led to improved yields and purity levels, demonstrating the compound's feasibility for large-scale production in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-methylphenyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Aromatic Ring-Substituted Propanamides

Key Differences :

- Tocainide substitutes the phenyl ring with 2,6-dimethyl groups , enhancing steric hindrance and altering receptor binding compared to Prilocaine’s single methyl group .

- H-D-Ala-pNA replaces the methylphenyl with a 4-nitrophenyl group , making it a chromogenic substrate for enzymatic assays rather than a therapeutic agent .

Fluorinated Propanamide Derivatives

Key Differences :

Aliphatic-Substituted Propanamides

Key Differences :

Cyclic and Complex Substituents

Key Differences :

- The dioxopiperidinyl group enables hydrogen bonding, making it suitable for protein degradation applications rather than anesthesia .

Biological Activity

2-Amino-N-(2-methylphenyl)propanamide hydrochloride, also known by its CAS number 35891-74-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 220.72 g/mol. The compound features an amide functional group, which is often associated with various biological activities.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇ClN₂O |

| Molecular Weight | 220.72 g/mol |

| CAS Number | 35891-74-8 |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study explored the antibacterial activity of several amide derivatives against common pathogens. The results indicated that the compound demonstrated a minimum inhibitory concentration (MIC) of 0.0048 mg/mL against Escherichia coli and Bacillus mycoides, showcasing its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. It was tested against Candida albicans and other fungal strains, revealing promising results.

Table: Antifungal Activity Results

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 0.056 |

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interferes with bacterial cell wall synthesis and disrupts cellular processes essential for microbial survival.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics, although detailed pharmacokinetic data are still limited.

Safety and Toxicology

Toxicological assessments indicate that the compound exhibits low toxicity in preliminary studies, making it a candidate for further development as a therapeutic agent. However, comprehensive toxicity studies are necessary to confirm safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-N-(2-methylphenyl)propanamide hydrochloride, and how can reaction conditions be controlled to maximize yield and purity?

- The compound is synthesized via a patented route involving nucleophilic substitution, where 2-methylphenylamine reacts with 2-chloropropanamide derivatives under controlled pH and temperature. Key steps include using sodium hydroxide to deprotonate intermediates and tetrahydrofuran (THF) as a solvent to enhance reaction rates . Critical parameters include maintaining a temperature of 40–60°C and reaction times of 6–12 hours to minimize by-products like hydrolyzed amides . Purity (>98%) is achieved via recrystallization from ethanol-water mixtures.

Q. How can researchers characterize the molecular structure and functional groups of this compound using spectroscopic methods?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies aromatic protons (δ 6.8–7.2 ppm, multiplet for 2-methylphenyl) and the amide NH (δ 8.1–8.3 ppm).

- ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm and quaternary carbons in the propanamide backbone.

- Infrared (IR) Spectroscopy: Detects amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 253.7 aligns with the molecular formula C₁₁H₁₆ClN₂O .

Q. What are the common challenges in maintaining the stability of this compound under various experimental conditions?

- The compound is susceptible to hydrolysis in acidic/basic conditions due to its amide group. Stability studies recommend storage at 2–8°C in anhydrous environments . Degradation products (e.g., 2-methylphenylamine) can be monitored via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does this compound interact with biological targets such as voltage-gated sodium channels?

- As a local anesthetic (Prilocaine Hydrochloride), it blocks sodium channels via pH-dependent ionization. The uncharged form diffuses through lipid membranes, while the protonated form binds to the channel’s intracellular domain, inhibiting action potentials. Methodologies include:

- Electrophysiology: Patch-clamp assays using HEK293 cells expressing Naᵥ1.7 channels to measure IC₅₀ values.

- Molecular Dynamics Simulations: Docking studies (e.g., AutoDock Vina) predict binding affinities to the channel’s hydrophobic pocket .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

- Discrepancies in IC₅₀ values (e.g., 0.5–5 µM) may arise from differences in:

- Experimental Models: Primary neurons vs. heterologous expression systems.

- pH Conditions: Ionization state affects membrane permeability.

- Analytical Methods: Radioligand binding vs. functional assays.

- Standardized protocols (e.g., uniform buffer systems, validated cell lines) and meta-analyses using tools like PRISMA can harmonize data .

Q. How can computational approaches predict the pharmacokinetic properties and metabolite profile of this compound?

- ADMET Prediction: Tools like SwissADME estimate logP (~1.8) and intestinal absorption (High).

- Metabolite Identification: CYP450 (e.g., CYP3A4) mediates N-dealkylation, forming 2-methylphenylamine. LC-MS/MS with collision-induced dissociation (CID) identifies major metabolites in hepatic microsome incubations .

Methodological Recommendations

- Synthesis Scale-Up: Use flow chemistry to improve heat transfer and reduce side reactions during amide coupling .

- Biological Assays: Pair in vitro sodium channel inhibition data with ex vivo nerve-blockade models (e.g., isolated rat sciatic nerve) for translational relevance .

- Data Reproducibility: Pre-register experimental protocols on platforms like OSF to mitigate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.